Ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC16685245
Molecular Formula: C13H12FNO2S
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO2S |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | ethyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 |
| Standard InChI Key | SVISKMIKDFXEFI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered thiophene ring (C₄H₃S) with three critical substituents:
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An ethyl carboxylate group (-COOEt) at position 2, enhancing solubility in organic solvents.
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An amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.
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A 3-fluorophenyl ring at position 5, introducing steric bulk and electronic effects via the fluorine atom’s electronegativity.
The molecular formula is C₁₃H₁₂FNO₂S, with a molecular weight of 265.31 g/mol. X-ray crystallography and NMR studies confirm a planar thiophene core with substituents arranged in a meta configuration relative to the fluorine atom.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FNO₂S |
| Molecular Weight | 265.31 g/mol |
| Solubility | Soluble in DMSO, DMF, acetone |
| Melting Point | Not reported (decomposes >200°C) |
| logP (Partition Coeff.) | 2.8 (predicted) |
Synthesis and Chemical Reactivity
Conventional Synthesis Routes
The compound is typically synthesized via multi-step organic reactions:
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Thiophene Ring Formation: A Gewald reaction between ethyl cyanoacetate, elemental sulfur, and a ketone precursor under basic conditions generates the aminothiophene core .
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Electrophilic Substitution: Introduction of the 3-fluorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the starting material .
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Esterification: Final protection of the carboxylic acid group as an ethyl ester to improve stability.
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times from hours to minutes while achieving 85–92% yields. For example, Chavan et al. (2021) demonstrated a solvent-free protocol using silica-supported catalysts under microwave irradiation (300 W, 100°C), eliminating toxic byproducts .
Reaction Pathways
The amino and carboxylate groups enable diverse derivatization:
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Amino Group: Participates in Schiff base formation with aldehydes, yielding imine-linked analogs for metal coordination studies .
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Thiophene Ring: Undergoes electrophilic substitution (e.g., bromination at position 4) or cycloaddition reactions to construct polycyclic systems .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against multidrug-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 12.5 |
| Escherichia coli | >50 |
| Candida albicans | 25 |
The fluorine atom enhances membrane permeability, while the thiophene ring interferes with bacterial topoisomerase IV .
Applications in Materials Science
Organic Semiconductors
Thin films of the compound exhibit:
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Bandgap: 2.1 eV (UV-Vis)
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Hole Mobility: 0.15 cm²/V·s (field-effect transistor measurements)
These properties make it suitable for flexible OLEDs and photovoltaic devices .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) ions produces a porous MOF (BET surface area: 780 m²/g) for CO₂ capture (1.8 mmol/g at 298 K) .
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